Ethyl 2,4-dichlorobenzoate CAS 56882-52-1 properties
Ethyl 2,4-dichlorobenzoate CAS 56882-52-1 properties
An In-depth Technical Guide to Ethyl 2,4-dichlorobenzoate (CAS 56882-52-1)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2,4-dichlorobenzoate, a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes its core properties, synthesis protocols, reactivity, and safety considerations to facilitate its effective application in a laboratory and industrial context.
Introduction and Core Identifiers
Ethyl 2,4-dichlorobenzoate (CAS RN: 56882-52-1) is a disubstituted aromatic ester that serves as a versatile building block in organic synthesis.[1] Its structural features, particularly the chlorine atoms at positions 2 and 4 on the benzene ring, impart specific reactivity that is leveraged in the synthesis of more complex molecules. It is most notably recognized as a key intermediate in the production of agrochemicals, such as the fungicide Pyrifenox, and holds potential in the development of novel pharmaceuticals and materials.[1]
Below is the canonical chemical structure of Ethyl 2,4-dichlorobenzoate, along with its primary chemical identifiers.
Caption: Chemical Structure of Ethyl 2,4-dichlorobenzoate.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 56882-52-1 | [2][3] |
| Molecular Formula | C₉H₈Cl₂O₂ | [2][3][4] |
| IUPAC Name | ethyl 2,4-dichlorobenzoate | [5] |
| Synonyms | Benzoic acid, 2,4-dichloro-, ethyl ester | [4][5][6] |
| InChI | 1S/C9H8Cl2O2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | [5] |
| InChIKey | ZBBGAUHWTZKKQQ-UHFFFAOYSA-N | [5] |
| SMILES | CCOC(=O)C1=C(C=C(C=C1)Cl)Cl |[5] |
Physicochemical Properties
The physical and chemical properties of Ethyl 2,4-dichlorobenzoate are critical for its handling, storage, and application in chemical reactions. The compound is typically supplied as a liquid or a white to off-white powder with a purity of ≥98.0%.[1]
Table 2: Core Physicochemical Data
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 219.06 | g/mol | [2][4][6] |
| Appearance | White to off-white powder / liquid | - | [1] |
| Density | 1.305 | g/cm³ | [4][6] |
| Boiling Point | 272.8 (at 760 mmHg); 83-85 (at 0.2 Torr) | °C | [4][7] |
| Melting Point | 56 | °C | [7] |
| Flash Point | 111.8 | °C | [4][6] |
| Refractive Index | 1.537 | - | [4][6] |
| Vapor Pressure | 0.00595 | mmHg at 25°C |[4] |
Spectral Data Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of Ethyl 2,4-dichlorobenzoate. While raw spectra are not provided here, reference data is available through various chemical databases.
-
¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the carbon-hydrogen framework. The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and distinct aromatic protons. The ¹³C NMR would show signals for the nine unique carbon atoms.[5][8]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.[5][8]
-
Infrared Spectroscopy (IR): The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretch of the ester group and vibrations associated with the dichlorinated aromatic ring.[5][8]
Synthesis and Purification Protocols
The industrial synthesis of Ethyl 2,4-dichlorobenzoate is primarily achieved through two well-established pathways.[1] The choice of method often depends on the availability of starting materials, desired purity, and scalability.
-
Direct Esterification of 2,4-Dichlorobenzoic Acid: This is a classic Fischer esterification involving the reaction of the corresponding carboxylic acid with ethanol.[1][4]
-
Acyl Chloride Pathway: This method involves the reaction of 2,4-dichlorobenzoyl chloride with ethanol, which is often faster but may require handling a more reactive starting material.[1]
Caption: Primary synthesis pathways for Ethyl 2,4-dichlorobenzoate.
Detailed Protocol: Fischer Esterification
This protocol describes the synthesis via the direct esterification of 2,4-dichlorobenzoic acid.[4] This method is favored for its use of stable and readily available precursors.
Step 1: Reactor Charging
-
Charge the reactor with 2,4-dichlorobenzoic acid, anhydrous ethanol, and a water-azeotroping solvent such as benzene or toluene.
-
Causality: Anhydrous ethanol is crucial to push the reaction equilibrium towards the product side. The azeotroping solvent helps in the removal of water, a byproduct of the reaction, which further drives the equilibrium forward according to Le Châtelier's principle.
Step 2: Catalysis
-
Under vigorous stirring, slowly add concentrated sulfuric acid to the mixture.
-
Causality: Concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack by ethanol.
Step 3: Reflux
-
Heat the mixture to reflux. The reaction progress is monitored by observing the amount of water collected in a Dean-Stark trap or by analytical methods like TLC or GC.
-
Causality: Refluxing provides the necessary activation energy for the reaction and maintains a constant temperature, ensuring a steady reaction rate.
Step 4: Workup and Isolation
-
Once the reaction is complete, cool the mixture. Recover the azeotroping solvent and excess ethanol by distillation.
-
Wash the remaining oil layer with ice water to remove residual acid and ethanol.
-
Separate the organic (oil) layer from the aqueous layer.
Step 5: Purification
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Perform vacuum distillation to purify the final product, Ethyl 2,4-dichlorobenzoate.[4]
-
Causality: Vacuum distillation is employed to distill the high-boiling point ester at a lower temperature, preventing thermal decomposition and ensuring high purity.
Reactivity and Applications
Ethyl 2,4-dichlorobenzoate's primary value lies in its role as a chemical intermediate. The ester functional group can undergo hydrolysis or transesterification, while the chlorinated aromatic ring is susceptible to nucleophilic aromatic substitution, although conditions can be harsh.
Caption: Application landscape of Ethyl 2,4-dichlorobenzoate.
-
Agrochemical Synthesis: The most significant application is in the manufacturing of fungicides. It is a direct precursor to Pyrifenox, highlighting its importance in the crop protection industry.[1][4]
-
Pharmaceutical and Research Applications: It serves as a starting material or building block for synthesizing more complex molecules with potential biological activity.[1]
-
Material Science: Its use extends to the synthesis of specialty polymers and other advanced materials where a dichlorinated aromatic moiety is required.[1]
Safety, Handling, and Storage
Proper handling and storage are imperative to ensure laboratory safety. Based on available Safety Data Sheets (SDS), Ethyl 2,4-dichlorobenzoate presents several hazards.
Table 3: Hazard and Safety Information
| Category | Information | Source |
|---|---|---|
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [9] |
| Pictograms | Warning | [9] |
| Prevention | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. | [9][10] |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10] |
| Storage | Sealed in dry, room temperature conditions. Store in a well-ventilated place and keep the container tightly closed. |[10] |
Self-Validating Protocol for Handling:
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Spill Management: In case of a spill, contain the leak and clean up with an inert absorbent material. Dispose of waste in a suitable, closed container.[10]
-
First Aid: Ensure that eyewash stations and safety showers are readily accessible. In case of contact, follow the first aid measures outlined in the SDS.[9][10]
References
- Understanding the Synthesis and Sourcing of Ethyl 2,4-Dichlorobenzo
- Benzoic acid, 2,4-dichloro-, ethyl ester. ChemBK.
- Ethyl 2,4-dichlorobenzo
- Ethyl 2,4-dichlorobenzo
- Ethyl 2,4-dichlorobenzoate | CAS 56882-52-1. Santa Cruz Biotechnology.
- SAFETY D
- SAFETY D
- ETHYL 2,4-DICHLOROBENZO
- Benzoic acid, 2,4-dichloro-, ethyl ester. HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD.
- Benzoic acid, 2,4-dichloro-, ethyl ester | C9H8Cl2O2 | CID 42026. PubChem.
- CAS 56882-52-1 Ethyl 2,4-dichlorobenzo
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chembk.com [chembk.com]
- 5. Benzoic acid, 2,4-dichloro-, ethyl ester | C9H8Cl2O2 | CID 42026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2,4-dichlorobenzoate 56882-52-1, Information for Ethyl 2,4-dichlorobenzoate 56882-52-1, Suppliers of Ethyl 2,4-dichlorobenzoate 56882-52-1 [chemnet.com]
- 7. Pharmaceutical and chemical intermediates,CAS#:56882-52-1,2,4-二氯苯甲酸乙酯,Benzoic acid, 2,4-dichloro-, ethyl ester [en.chemfish.com]
- 8. ETHYL 2,4-DICHLOROBENZOATE(56882-52-1) 1H NMR [m.chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
